molecular formula C15H20Cl2N2O2 B13524785 Tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate

Tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate

Cat. No.: B13524785
M. Wt: 331.2 g/mol
InChI Key: LYAUWEQYMJJEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 2,3-dichlorophenyl substituent at the 2-position of the piperazine ring. Its molecular formula is C₁₅H₁₉Cl₂N₂O₂, with a molecular weight of 338.14 g/mol (unlabelled CAS: 503315-03-5) . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for neuroactive or anticancer agents. Its deuterated analog (CAS: 503315-03-5-d8) is utilized in metabolic and pharmacokinetic studies due to isotopic stability .

Properties

Molecular Formula

C15H20Cl2N2O2

Molecular Weight

331.2 g/mol

IUPAC Name

tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-7-18-9-12(19)10-5-4-6-11(16)13(10)17/h4-6,12,18H,7-9H2,1-3H3

InChI Key

LYAUWEQYMJJEAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Piperazine Core with Boc Protection

The core structure, tert-butyl 2-(piperazin-1-yl)carboxylate, can be synthesized through nucleophilic substitution or amide coupling reactions involving piperazine derivatives and tert-butyl chloroformate or related reagents.

Typical Reaction Conditions:

  • Use of tert-butyl chloroformate as the Boc-protecting agent.
  • Base such as triethylamine or N-ethyl-N,N-diisopropylamine to facilitate carbamate formation.
  • Solvent: Dichloromethane or acetonitrile, under inert atmosphere at room temperature or slightly elevated temperatures (~50°C).

Example:
In one method, a solution of piperazine in dichloromethane is treated with tert-butyl chloroformate and triethylamine, stirred at room temperature for 2 hours, leading to the formation of tert-butyl piperazine-1-carboxylate with yields often exceeding 95%.

Introduction of the 2,3-Dichlorophenyl Group

The key step involves attaching the dichlorophenyl moiety to the piperazine nitrogen. This can be achieved through nucleophilic aromatic substitution or via cross-coupling reactions, depending on the starting materials.

Methods include:

  • Direct nucleophilic substitution of a suitable chlorinated precursor with piperazine derivatives.
  • Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, using aryl halides and piperazine derivatives.

Example:
A palladium-catalyzed Buchwald-Hartwig coupling between 2,3-dichlorophenyl halides and Boc-protected piperazine derivatives has been reported, with reaction conditions typically involving:

  • Catalyst: Bis(dibenzylideneacetone) palladium(0) with phosphine ligands.
  • Base: Sodium tert-butoxide or cesium carbonate.
  • Solvent: Toluene or dioxane.
  • Temperature: Around 70°C for 1.5 hours, yielding the target compound with high efficiency.

Specific Synthetic Routes and Reaction Conditions

Step Reagents Solvent Temperature Time Yield Notes
1 Tert-butyl chloroformate, triethylamine Dichloromethane Room temperature 2 hours >95% Formation of tert-butyl piperazine-1-carboxylate
2 2,3-Dichlorophenyl halide (e.g., 2,3-dichlorophenyl bromide) Toluene/dioxane 70°C 1.5 hours 95% Buchwald-Hartwig amination with palladium catalyst
3 Work-up and purification - - - - Recrystallization or chromatography

Alternative Synthetic Approaches

Multi-step Route via Intermediate Precursors

Some methods employ intermediate compounds such as 2-(2,3-dichlorophenyl)hydrazines or chlorinated aromatic amines, which are coupled with protected piperazines under reductive or coupling conditions.

Industrial Scale Synthesis

For large-scale production, continuous flow reactors are employed to enhance safety, control, and yield. Reaction parameters are optimized to minimize impurities and maximize throughput, with purification often involving recrystallization and chromatography.

Summary of Key Reaction Conditions

Reaction Type Reagents Catalyst Solvent Temperature Yield Remarks
Carbamate formation tert-Butyl chloroformate, piperazine Triethylamine Dichloromethane Room temperature >95% Efficient protection step
Aromatic substitution 2,3-Dichlorophenyl halide, piperazine Palladium catalyst Toluene/dioxane 70°C 95% Cross-coupling route

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitutions. For example:

  • Reaction with Trifluoromethanesulfonic Anhydride :
    At −50°C in dichloromethane (DCM) with Hunig’s base, the piperazine nitrogen reacts with trifluoromethanesulfonic anhydride to form tert-butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate. This reaction proceeds via a two-step mechanism involving base-assisted deprotonation followed by sulfonylation .

Reaction Reagents/ConditionsProductYield
SulfonylationTrifluoromethanesulfonic anhydride, DCM, −50°CTert-butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate68%

Deprotection of the Tert-Butyl Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

  • Trifluoroacetic Acid (TFA) Treatment :
    In dichloromethane with TFA, the Boc group is removed to yield 1-(2,3-dichlorophenyl)piperazine. This reaction is critical for generating reactive intermediates for further functionalization.

Reaction Reagents/ConditionsProductNotes
Boc DeprotectionTFA (20 eq), DCM, rt, 2h1-(2,3-Dichlorophenyl)piperazineQuantitative conversion

Cross-Coupling Reactions

The dichlorophenyl moiety enables participation in palladium-catalyzed couplings:

  • Suzuki–Miyaura Coupling :
    The compound reacts with boronic acids (e.g., pyrazinyl boronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C. This forms biaryl derivatives, expanding its utility in synthesizing complex heterocycles .

Reaction Catalysts/ConditionsProductYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C3-(2,3-Dichlorophenyl)-6-substituted-pyrazine derivatives72–85%
  • Buchwald–Hartwig Amination :
    With palladium catalysts (e.g., Pd₂(dba)₃) and Xantphos, the dichlorophenyl group undergoes amination with primary/secondary amines to form aryl amine derivatives.

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis :
    NaOH in THF/water (1:1) at 60°C cleaves the ester to yield 2-(2,3-dichlorophenyl)piperazine-1-carboxylic acid. This reaction is reversible under acidic conditions.

Oxidation and Reduction

  • Oxidation :
    The piperazine ring is oxidized with KMnO₄ in acidic conditions to form diketopiperazine derivatives, though yields are moderate (40–55%).

  • Reduction :
    LiAlH₄ reduces the carbamate group to a methylene bridge, though this is less common due to competing side reactions.

HATU-Mediated Couplings

The deprotected piperazine reacts with carboxylic acids via HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) activation:

  • Example :
    Reaction with 2-(4-((trifluoromethyl)sulfonyl)piperazine-1-carbonyl)pyrrolidine in DMF forms a bis-carbamate product (75% yield) .

Comparative Reactivity with Analogues

The 2,3-dichlorophenyl substituent confers distinct electronic and steric effects compared to other derivatives:

CompoundSubstituent PositionKey Reactivity Differences
Tert-butyl 3-(2,6-dichlorophenyl)piperazine-1-carboxylate2,6-DichloroReduced steric hindrance enables faster Suzuki couplings
1-(2,3-Dichlorophenyl)piperazineNo Boc groupHigher nucleophilicity but lower stability

Mechanistic Insights

  • Nucleophilic Substitution : The piperazine nitrogen’s lone pair attacks electrophilic centers (e.g., sulfonyl chlorides), facilitated by polar aprotic solvents.

  • Boc Deprotection : Protonation of the carbamate oxygen by TFA weakens the C–O bond, leading to tert-butyl cation elimination.

Scientific Research Applications

Tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound allows it to interact with various enzymes and receptors in the body. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Positional Isomers of Dichlorophenyl Substituents

The position of chlorine atoms on the phenyl ring significantly influences physicochemical and biological properties:

Compound Name Substituent Position Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Target Compound 2,3-dichlorophenyl C₁₅H₁₉Cl₂N₂O₂ 338.14 503315-03-5 Deuterated analog for studies
tert-Butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate 2,4-dichlorophenyl C₁₅H₁₉Cl₂N₂O₂ 338.14 1121599-74-3 Intermediate in drug synthesis
tert-Butyl 4-(3,5-dichlorophenyl)piperazine-1-carboxylate 3,5-dichlorophenyl C₁₅H₁₉Cl₂N₂O₂ 338.14 951626-82-7 Higher lipophilicity due to symmetric Cl arrangement

Key Findings :

  • 2,3-Dichloro isomer : Exhibits moderate polarity, making it suitable for CNS-targeting drug intermediates.
  • 2,4-Dichloro isomer : Used in anticancer research due to enhanced metabolic stability compared to 2,3-isomer .
  • 3,5-Dichloro isomer : Increased steric hindrance reduces receptor binding affinity in some applications .

Piperazine Derivatives with Sulfonyl Groups

Sulfonyl modifications alter solubility and electronic properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Synthetic Route
tert-Butyl 4-(trifluoromethylsulfonyl)piperazine-1-carboxylate CF₃SO₂ C₁₀H₁₆F₃N₂O₄S 343.30 (M+23)+ Trifluoromethanesulfonyl anhydride reaction
tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate CH₃SO₂ C₁₀H₁₉N₂O₄S 265.19 (M+H)+ Methanesulfonyl chloride reaction

Comparison :

  • Trifluoromethylsulfonyl group : Enhances electrophilicity, aiding in cross-coupling reactions for pyrazine-based drug candidates .
  • Methylsulfonyl group : Improves aqueous solubility, facilitating in vitro assays for HDAC inhibitors .

Piperazine-Triazole Hybrids

Triazole-linked derivatives exhibit diverse biological activities:

Compound Name Substituent Molecular Weight Application
tert-Butyl 4-(2-(((1-(3,4-dichlorophenyl)-1H-triazol-4-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate 3,4-Dichlorophenyl-triazole 564.42 HDAC inhibition in breast cancer cells
tert-Butyl 4-(2-(((1-(4-methoxyphenyl)-1H-triazol-4-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate 4-Methoxyphenyl-triazole 528.50 Improved bioavailability due to methoxy group

Structural Impact :

  • Triazole-thioether linkers enhance binding to zinc-dependent enzymes like HDACs .
  • Electron-donating groups (e.g., methoxy) improve metabolic stability compared to halogenated analogs .

Piperazine-Pyridine/Thiazole Conjugates

Compound Name Heterocycle Molecular Weight Synthetic Method
tert-Butyl 4-(3-bromo-5-fluoropyridin-2-yl)piperazine-1-carboxylate Pyridine 402.20 Stille coupling with Pd(0)
tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate Thiazole-pyridine 407.45 Multistep coupling

Biological Activity

Tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₈Cl₂N₂O₂
  • Molecular Weight : 323.22 g/mol
  • CAS Number : 70701068

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, influencing several biochemical pathways.

Target Interactions

  • Neurotransmitter Receptors : Piperazine derivatives often exhibit affinity for serotonin and dopamine receptors, which are crucial in mood regulation and neuropsychiatric disorders.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and bacterial infections.

Biological Activity

Research has shown that this compound possesses a range of biological activities:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anticancer Properties : Studies indicate cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .
  • Cytotoxicity Assessment : In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, with varying degrees of potency depending on the concentration used .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against MRSA and other resistant strains
AnticancerInduces apoptosis in multiple cancer cell lines
NeuropharmacologicalModulates neurotransmitter receptors

Case Study: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) revealed that this compound exhibited a dose-dependent cytotoxic effect. Flow cytometry analysis indicated a significant increase in early and late apoptotic cells following treatment with the compound at concentrations as low as 0.01 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the presence of the dichlorophenyl group enhances the compound's affinity for its biological targets, improving its overall efficacy. Modifications to the piperazine ring can also lead to variations in activity profiles, indicating that careful structural optimization could yield more potent derivatives .

Q & A

Q. Critical Conditions :

  • Catalyst loading (1–5 mol% Pd) and temperature control (80–100°C) to minimize side reactions.
  • Anhydrous solvents (e.g., DCM, THF) to prevent Boc-group hydrolysis.

Table 1 : Representative Synthesis Conditions

StepReagents/CatalystsSolventTemperatureYieldReference
CouplingPd₂(dba)₃, XantphosDioxane80°C43–63%
Boc ProtectionDCC, DMAPDCMRT60–70%

Advanced: How can researchers resolve discrepancies in reported biological activities across different receptor binding assays?

Answer:
Discrepancies often arise from assay variability (e.g., receptor isoforms, cell lines). Methodological strategies include:

  • Chimeric Receptor Studies : Swapping extracellular loops (e.g., E2 loop in dopamine D3/D2 receptors) to identify binding domain contributions .
  • Orthogonal Assays : Combining radioligand binding (e.g., [³H]spiperone) with functional assays (e.g., cAMP inhibition) to confirm activity .
  • Structural Analysis : Using X-ray crystallography (e.g., SHELX refinement) or NMR to validate ligand-receptor interactions .

Example : In dopamine receptor studies, replacing the D3R E2 loop with D2R residues reduced ligand selectivity by >100-fold, resolving contradictory binding data .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., piperazine-CH₂ at δ 3.2–3.8 ppm) and confirms Boc-group presence (tert-butyl C at δ 28 ppm) .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bonds (secondary amines at ~3300 cm⁻¹) .
  • LCMS/HRMS : Validates molecular weight (e.g., [M+H]⁺ = 368.5 g/mol) and fragmentation patterns .

Table 2 : Key Spectroscopic Data

TechniqueKey PeaksFunctional GroupReference
¹H NMRδ 1.4 ppm (s, 9H)tert-butyl
FT-IR1695 cm⁻¹Boc C=O
LCMSm/z 368.5[M+H]⁺

Advanced: What strategies address contradictory crystallographic data in piperazine derivatives?

Answer:

  • High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve disorder in flexible piperazine rings .
  • Twinned Refinement : Use SHELXL for twinned crystals, applying HKLF5 format to model overlapping lattices .
  • Hydrogen Bond Analysis : Hirshfeld surface calculations (CrystalExplorer) to validate packing interactions .

Case Study : For tert-butyl 4-(2-ethoxyethyl)piperazine-1-carboxylate, disorder in the ethoxy group was resolved using restraints (ISOR, DELU) in SHELXL .

Basic: What are the recommended storage conditions for compound stability?

Answer:

  • Temperature : Store at –20°C in sealed, argon-flushed vials to prevent Boc-group cleavage .
  • Solubility : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis; avoid protic solvents (e.g., H₂O, MeOH) .
  • Light Sensitivity : Protect from UV light using amber glassware .

Advanced: How do computational models predict dopamine receptor interactions?

Answer:

  • Docking Simulations : AutoDock Vina or Glide to model ligand binding in D3R/D2R pockets, focusing on the 2,3-dichlorophenyl moiety’s hydrophobic interactions .
  • MD Simulations : GROMACS for assessing piperazine ring flexibility and tert-butyl group stability in lipid bilayers .
  • Pharmacophore Mapping : MOE or Schrödinger to identify critical H-bond acceptors (e.g., piperazine N) and aromatic features .

Validation : Chimeric receptors confirmed computational predictions of E2 loop involvement in selectivity .

Advanced: What methodological considerations are critical for SAR studies of piperazine ligands?

Answer:

  • Substituent Scanning : Systematically vary substituents (e.g., Cl vs. OMe at phenyl positions) to map steric/electronic effects .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., 2,3-dichloro groups enhance D3R affinity by ~10-fold) .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess tert-butyl group resistance to oxidative demethylation .

Basic: How is chromatographic purity assessed during synthesis?

Answer:

  • HPLC : C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/H₂O (0.1% TFA) gradient .
  • TLC : Silica plates (EtOAc/hexane = 1:3); visualize with ninhydrin (amines) or UV .
  • Purity Threshold : ≥95% by area normalization; residual solvents (e.g., DCM) quantified via GC-MS .

Advanced: How does the tert-butyl group modulate pharmacokinetic properties?

Answer:

  • Lipophilicity : LogP increases by ~1.5 units compared to unsubstituted piperazines, enhancing blood-brain barrier penetration .
  • Metabolic Shielding : The bulky tert-butyl group reduces CYP450-mediated oxidation, prolonging half-life (t₁/₂ = 4–6 h in rodents) .
  • Solubility Trade-offs : While improving membrane permeability, it lowers aqueous solubility (e.g., 12 µM in PBS), requiring formulation with cyclodextrins .

Advanced: How can conflicting solubility data in different solvents be reconciled?

Answer:

  • Solvent Screening : Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and co-solvents (e.g., PEG-400) .
  • Thermodynamic Analysis : Van’t Hoff plots to determine enthalpy-driven vs. entropy-driven solubility .
  • Co-Crystallization : Co-formers (e.g., succinic acid) improve solubility in polar solvents without altering stability .

Example : Solubility in DMSO (25 mg/mL) vs. PBS (0.03 mg/mL) highlights formulation challenges for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.